

# A Comparative Review of Landmark Drugs Approved from 2020-2022

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Cycloundecyne |           |
| Cat. No.:            | B1218371      | Get Quote |

The period between 2020 and 2022 saw significant advancements in drug discovery and development, with the U.S. Food and Drug Administration (FDA) approving numerous novel therapies. In 2020, 53 new drugs were approved, a figure that highlights the resilience of pharmaceutical innovation amidst the COVID-19 pandemic.[1] This was followed by 50 novel drug approvals in 2021 and 37 in 2022.[2][3] These approvals span a wide range of therapeutic areas, including infectious diseases, oncology, and autoimmune disorders, offering new hope for patients and expanding the arsenal of treatments available to clinicians.

This guide provides a detailed comparison of three noteworthy drugs approved during this period: Paxlovid, a crucial tool in the fight against COVID-19; Sotorasib, a breakthrough targeted therapy for a specific type of lung cancer; and Deucravacitinib, a novel oral treatment for moderate-to-severe plaque psoriasis. The following sections will delve into their mechanisms of action, pivotal clinical trial data, and experimental protocols, offering a comprehensive overview for researchers, scientists, and drug development professionals.

# COVID-19 Antiviral Therapy: Paxlovid (Nirmatrelvir/Ritonavir)

Paxlovid emerged as a critical oral antiviral treatment for COVID-19. It is a co-packaged product of nirmatrelvir, a SARS-CoV-2 main protease (Mpro) inhibitor, and ritonavir, an HIV-1 protease inhibitor and CYP3A inhibitor that slows the breakdown of nirmatrelvir, thereby increasing its concentration in the body.[4][5]



### **Mechanism of Action**

Nirmatrelvir inhibits the SARS-CoV-2 Mpro, an enzyme essential for viral replication.[4][6] By blocking Mpro, nirmatrelvir prevents the processing of viral polyproteins, thus halting the viral life cycle.[4] Ritonavir acts as a pharmacokinetic enhancer, inhibiting the CYP3A-mediated metabolism of nirmatrelvir.[6][7]

Below is a diagram illustrating the viral replication process and the inhibitory action of Paxlovid.



Click to download full resolution via product page

Mechanism of action of Paxlovid.

## **Clinical Efficacy and Safety**

The pivotal EPIC-HR trial, a phase 2/3 randomized, double-blind, placebo-controlled study, evaluated Paxlovid in non-hospitalized, symptomatic, unvaccinated adults with COVID-19 at high risk of progressing to severe disease.[8][9][10]



| Outcome                                                        | Paxlovid (n=671) | Placebo (n=647) | Relative Risk<br>Reduction |
|----------------------------------------------------------------|------------------|-----------------|----------------------------|
| COVID-19-related<br>hospitalization or<br>death through day 28 | 0.8% (5/671)     | 6.3% (41/647)   | 89.1%                      |
| Death                                                          | 0                | 1.1% (7/647)    | -                          |

Table 1: Efficacy of Paxlovid in the EPIC-HR Trial (mITT analysis set)[10]

A study conducted in Israel during the Omicron wave showed that in patients aged 65 and older, Paxlovid was associated with an 81% reduction in mortality.[11] However, the study did not show a significant benefit in younger adults.[11][12]

Common adverse events reported in the EPIC-HR trial included dysgeusia, diarrhea, hypertension, and myalgia.

### **Experimental Protocol: EPIC-HR Trial**

- Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.[13]
- Participants: Non-hospitalized adults with a confirmed diagnosis of SARS-CoV-2 infection, symptom onset within 5 days, and at least one risk factor for progression to severe disease.
   [13] Key exclusions were prior COVID-19 vaccination or infection.[13]
- Intervention: Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or placebo administered orally every 12 hours for 5 days.[13]
- Primary Outcome: The primary efficacy endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.[13]

## Oncology: Sotorasib (Lumakras) - A Targeted KRAS G12C Inhibitor

Sotorasib represents a significant breakthrough in oncology as the first approved targeted therapy for non-small cell lung cancer (NSCLC) with the KRAS G12C mutation.[14][15] This



mutation was previously considered "undruggable."[14]

### **Mechanism of Action**

KRAS is a GTPase that acts as a molecular switch in intracellular signaling pathways controlling cell proliferation and survival.[2] The KRAS G12C mutation locks the protein in an active, GTP-bound state, leading to uncontrolled cell growth.[16] Sotorasib selectively and irreversibly binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive GDP-bound state and inhibiting downstream oncogenic signaling, primarily through the MAPK pathway.[2][14][16]





Click to download full resolution via product page

Sotorasib's inhibition of the KRAS G12C signaling pathway.



### **Clinical Efficacy and Safety**

The approval of sotorasib was based on the results of the CodeBreaK 100 trial, a phase 1/2 study in patients with KRAS G12C-mutated advanced solid tumors.[15][17] The confirmatory phase 3 CodeBreaK 200 trial compared sotorasib to the standard-of-care chemotherapy, docetaxel.[1][18][19]

| Outcome                                | Sotorasib<br>(n=171) | Docetaxel<br>(n=174) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------|----------------------|----------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival | 5.6 months           | 4.5 months           | 0.66 (0.51–0.86)         | 0.0017  |
| Objective<br>Response Rate             | 28.1%                | 13.2%                | -                        | <0.001  |
| Disease Control<br>Rate                | 82.5%                | 60.3%                | -                        | -       |

Table 2: Efficacy of Sotorasib in the CodeBreaK 200 Trial[19][20]

The most common treatment-related adverse events in the sotorasib arm were diarrhea, nausea, and increased liver enzymes.[1]

## **Experimental Protocol: CodeBreaK 200 Trial**

- Study Design: Randomized, open-label, active-controlled, phase 3 trial.[19][20]
- Participants: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who
  had progressed after prior platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[19]
   [21]
- Intervention: Sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[19][21]
- Primary Outcome: The primary endpoint was progression-free survival, assessed by blinded independent central review.[19]



## Immunology: Deucravacitinib (Sotyktu) - A Novel TYK2 Inhibitor for Psoriasis

Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[22]

### **Mechanism of Action**

Deucravacitinib works by allosterically inhibiting TYK2, a member of the Janus kinase (JAK) family.[23] TYK2 is involved in the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[24][25] By binding to the regulatory pseudokinase domain of TYK2, deucravacitinib locks the enzyme in an inactive state, thereby blocking these pro-inflammatory signaling pathways.[23][26] This selective inhibition of TYK2 avoids the broader JAK1/2/3 inhibition associated with some other JAK inhibitors.[25]





Click to download full resolution via product page

Deucravacitinib's inhibition of the TYK2-mediated signaling pathway.



### **Clinical Efficacy and Safety**

The efficacy and safety of deucravacitinib were evaluated in the pivotal phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared it to both placebo and apremilast (Otezla).[27]

| Outcome (Week 16) | Deucravacitinib 6<br>mg QD | Placebo | Apremilast 30 mg<br>BID |
|-------------------|----------------------------|---------|-------------------------|
| POETYK PSO-1      |                            |         |                         |
| PASI 75 Response  | 58.7%                      | 12.7%   | 35.1%                   |
| sPGA 0/1 Response | 53.6%                      | 7.2%    | 32.1%                   |
| POETYK PSO-2      |                            |         |                         |
| PASI 75 Response  | 53.6%                      | 9.4%    | 40.2%                   |
| sPGA 0/1 Response | 50.3%                      | 8.6%    | 34.3%                   |

Table 3: Efficacy of Deucravacitinib in the POETYK PSO Trials[27] PASI 75: Psoriasis Area and Severity Index score improvement of at least 75% sPGA 0/1: static Physician's Global Assessment score of clear or almost clear

Deucravacitinib demonstrated superiority over both placebo and apremilast at week 16.[27] The safety profile was favorable, with the most common adverse events being nasopharyngitis, upper respiratory tract infection, and headache.

## **Experimental Protocol: POETYK PSO-1 and PSO-2 Trials**

- Study Design: Two global, multicenter, randomized, double-blind, placebo- and active comparator-controlled phase 3 trials.
- Participants: Adults with moderate-to-severe plaque psoriasis who were candidates for systemic therapy or phototherapy.
- Intervention: Patients were randomized to receive deucravacitinib 6 mg once daily, placebo, or apremilast 30 mg twice daily.



 Primary Outcome: The co-primary endpoints were the percentage of patients achieving a PASI 75 response and an sPGA score of 0 or 1 at week 16 versus placebo.[27]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sotorasib for the treatment of locally advanced/metastatic non-small cell lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 5. Paxlovid (nirmatrelvir and ritonavir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PAXLOVID Trial Design | NextGen Global Brand site Paxlovid [paxlovid.my]
- 9. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 10. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 11. NEJM Study: Pfizer's Paxlovid Reduces COVID-19 Death By 81% In Older Adults, Not Effective In Younger Patients Health Policy Watch [healthpolicy-watch.news]
- 12. NEJM Study: Omicron Blunts Pfizer's Paxlovid in Younger Adults BioSpace [biospace.com]
- 13. first10em.com [first10em.com]
- 14. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 15. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials
   Journal of Oncology Navigation & Survivorship [jons-online.com]



- 16. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 17. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRAS<sup>G12c</sup> -Oncology Practice Management [oncpracticemanagement.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. CodeBreak 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C—Mutated NSCLC - The ASCO Post [ascopost.com]
- 20. Sotorasib versus docetaxel for previously treated non-small-cell lung cancer with KRASG12C mutation: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 24. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 25. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 26. biorxiv.org [biorxiv.org]
- 27. Bristol Myers Squibb Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- To cite this document: BenchChem. [A Comparative Review of Landmark Drugs Approved from 2020-2022]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218371#review-of-drugs-discovered-from-2020-2022]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com